4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
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Overview
Description
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a boron atom within a heterocyclic structure, which imparts unique chemical properties. Benzoxaboroles are known for their biological activities and have been studied for various applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of 4-chlorophenol with boronic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxaborole ring . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which leads to the modulation of cyclic AMP levels within cells. This inhibition results in anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can be compared with other benzoxaborole derivatives such as crisaborole. While both compounds share a similar core structure, 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which may influence its biological activity and pharmacokinetic properties .
Similar Compounds
Crisaborole: A benzoxaborole derivative used for treating atopic dermatitis.
Other benzoxaborole derivatives: Compounds with similar structures but different functional groups, which may exhibit varying biological activities.
Properties
Molecular Formula |
C10H10BClO4 |
---|---|
Molecular Weight |
240.45 g/mol |
IUPAC Name |
3-(4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
HDGNJLAYXBVHME-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2CO1)Cl)CCC(=O)O)O |
Origin of Product |
United States |
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